Methoxytriphenylsilane

Descripción

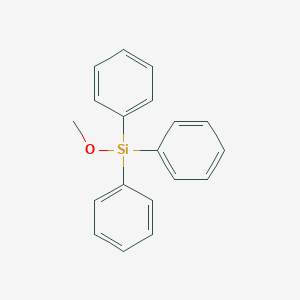

Structure

3D Structure

Propiedades

IUPAC Name |

methoxy(triphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18OSi/c1-20-21(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXVGDZNDSIUAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171358 | |

| Record name | Methoxytriphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-41-0 | |

| Record name | 1,1′,1′′-(Methoxysilylidyne)tris[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxytriphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxytriphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxytriphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methoxytriphenylsilane

Established Preparative Routes

Established methods for synthesizing methoxytriphenylsilane primarily rely on the functionalization of a silicon center with a methoxy (B1213986) group. These routes are well-documented and widely employed in laboratory settings.

Synthesis via Nucleophilic Substitution of Chlorotriphenylsilane (B103829) with Methanol (B129727)

A primary and conventional method for preparing this compound involves the nucleophilic substitution reaction between chlorotriphenylsilane and methanol. In this reaction, the oxygen atom of methanol acts as a nucleophile, attacking the electrophilic silicon atom of chlorotriphenylsilane. This results in the displacement of the chloride leaving group and the formation of a new silicon-oxygen bond.

The reaction between chlorotriphenylsilane and methanol produces hydrogen chloride (HCl) as a byproduct. wikipedia.orgchemeurope.com The accumulation of this acidic byproduct can hinder the reaction's progress and potentially lead to undesirable side reactions. To neutralize the generated HCl, a basic reagent is commonly employed. wikipedia.orgchemeurope.com

A representative procedure involves stirring a mixture of chlorotriphenylsilane, methanol, and triethylamine (B128534) under an inert atmosphere (e.g., argon) for an extended period to ensure full conversion. mdpi.comsemanticscholar.org One specific protocol details reacting chlorotriphenylsilane with 1.5 equivalents of triethylamine in methanol for 72 hours, which resulted in a 95% yield after purification. mdpi.com The use of excess base ensures the complete neutralization of the HCl byproduct. atamankimya.com After the reaction is complete, the mixture is typically worked up by evaporating the solvent, dissolving the residue in a non-polar organic solvent like diethyl ether, washing with water to remove the triethylammonium (B8662869) chloride salt, and drying the organic phase. mdpi.comsemanticscholar.org Final purification is often achieved through flash chromatography. mdpi.comsemanticscholar.org

Table 1: Reaction Parameters for Nucleophilic Substitution Synthesis

| Parameter | Condition | Purpose/Rationale | Reference |

|---|---|---|---|

| Starting Material | Chlorotriphenylsilane | Provides the triphenylsilyl electrophile. | mdpi.com |

| Reagent | Methanol | Acts as the nucleophile and the source of the methoxy group. | mdpi.com |

| Base | Triethylamine (1.5 equivalents) | Neutralizes HCl byproduct, driving the reaction to completion. | mdpi.comatamankimya.com |

| Atmosphere | Argon | Prevents side reactions with atmospheric moisture. | mdpi.com |

| Reaction Time | 72 hours | Ensures the reaction proceeds to full conversion. | mdpi.com |

| Purification | Flash Chromatography (n-hexane:EtOAc = 40:1) | Isolates the pure product from unreacted starting materials and byproducts. | mdpi.com |

| Achieved Yield | 95% | Indicates high efficiency of the optimized conditions. | mdpi.com |

Electrochemical Approaches to this compound Synthesis

Electrochemical methods offer a sustainable and efficient alternative for forming silicon-oxygen bonds. rsc.orgdntb.gov.ua These techniques replace traditional chemical oxidants with electricity, often proceeding under mild conditions with high functional group tolerance. nih.gov For this compound, this typically involves the electrochemical oxidative dehydrogenation of triphenylsilane (B1312308) in the presence of methanol. rsc.orgrsc.org

The electrochemical synthesis of alkoxysilanes from hydrosilanes proceeds through an oxidative dehydrogenation mechanism. rsc.orgresearchgate.net The process is initiated by the generation of reactive radical species at the anode. rsc.org In a system utilizing a bromide-containing ionic liquid, bromide anions are oxidized to bromine radicals. These radicals then participate in a hydrogen atom transfer (HAT) with the hydrosilane (e.g., triphenylsilane), cleaving the Si-H bond to generate a silyl (B83357) radical. rsc.org This Si-H bond cleavage is considered the rate-determining step of the reaction. rsc.org The resulting silyl radical is a highly reactive intermediate that can then be trapped by a nucleophile, such as methanol, to form the desired Si-O bond and yield this compound. rsc.orgresearchgate.net

In the electrochemical synthesis of this compound from triphenylsilane, a recyclable ionic liquid, such as [Bmpyrr]Br, can serve as both the catalyst and the electrolyte, eliminating the need for additional supporting electrolytes. rsc.orgrsc.org This approach is highly efficient, with reports of achieving a 95% yield of this compound. rsc.org The choice of electrode material is also critical. beilstein-journals.org Graphite (B72142) plates are often used for both the anode and cathode due to their conductivity, stability, and abundance. rsc.orgyoutube.com The material must be stable under the reaction conditions and facilitate the desired electron transfer without undergoing significant corrosion or passivation. nih.govresearchgate.net The combination of a suitable electrolyte and robust electrode materials is key to achieving high yields and current efficiency in the electrochemical synthesis of this compound. nih.govresearchgate.net

Table 2: Components in Electrochemical Synthesis

| Component | Material/Compound | Role in Reaction | Reference |

|---|---|---|---|

| Starting Material | Triphenylsilane | Hydrosilane substrate. | rsc.org |

| Reagent | Methanol | Nucleophile and solvent. | rsc.org |

| Electrolyte/Catalyst | [Bmpyrr]Br (Ionic Liquid) | Acts as a recyclable electrolyte and catalyst, facilitating radical generation. | rsc.orgrsc.org |

| Anode | Graphite Plate | Site of oxidation (electron removal). | rsc.org |

| Cathode | Graphite Plate | Site of reduction (electron supply). | rsc.org |

| Current | Constant Current (e.g., 15-40 mA) | Drives the electrochemical reaction. | rsc.org |

| Achieved Yield | 95-97% | Demonstrates the high efficiency of the electrochemical method. | rsc.org |

Novel and Emerging Synthetic Pathways

Formation from Phenoxytriphenylsilane via Alcoholysis Reactions

The synthesis of this compound can be achieved through the alcoholysis of phenoxytriphenylsilane with methanol. This reaction involves the cleavage of the silicon-oxygen bond in phenoxytriphenylsilane and the subsequent formation of a new silicon-oxygen bond with the methoxy group from methanol.

Research into the kinetics of this reaction has revealed that it proceeds via a mechanism of classical general base catalysis. researchgate.net The reaction of phenoxytriphenylsilane with methanol, in appropriately buffered solutions, results in the formation of phenol (B47542) and this compound. researchgate.net The kinetic law for this reaction is consistent with a process where the base assists in the proton transfer from the attacking methanol molecule. researchgate.net This is in contrast to nucleophilic catalysis, which has been ruled out by the experimental data. researchgate.net A Brønsted correlation with a β value of 0.7 ± 0.2 has been observed for the catalytic constants, further supporting the general base catalysis mechanism. researchgate.net

| Reactant | Reagent | Product | Catalysis Type | Kinetic Correlation |

| Phenoxytriphenylsilane | Methanol | This compound, Phenol | General Base Catalysis | Brønsted correlation (β = 0.7 ± 0.2) |

Generation through Reactions Involving Transient Reverse-Polarized Silenes

The generation of this compound through reactions involving transient silenes, particularly those with reversed Si=C bond polarity, presents a unique and challenging synthetic avenue. Silenes are reactive intermediates containing a silicon-carbon double bond. In typical silenes, the silicon atom is electrophilic and the carbon atom is nucleophilic (Siδ+=Cδ-). However, certain substitution patterns can lead to a reversal of this polarity, resulting in a nucleophilic silicon center and an electrophilic carbon center (Siδ-=Cδ+). rsc.org These are known as reverse-polarized silenes. rsc.org

The reactivity of these transient species towards alcohols like methanol is significantly influenced by this polarity. rsc.org While normally polarized silenes readily react with alcohols to form alkoxy-substituted silanes, reverse-polarized silenes exhibit a decreased reactivity at the silicon atom towards nucleophilic attack by the alcohol. rsc.org In fact, the enhanced nucleophilicity of the silicon atom in reverse-polarized silenes makes them potential silylating agents themselves. rsc.org

The formation of these transient silenes can be achieved through the thermolysis of specific precursors, such as tris(trimethylsilyl)silylamides. acs.orgresearchgate.net These silenes can then be trapped by various reagents. acs.orgresearchgate.net However, their reaction with alcohols like methanol does not necessarily lead to a straightforward addition across the Si=C bond to form the corresponding alkoxysilane. The outcome is highly dependent on the specific structure of the silene and the reaction conditions. The increased electron density on the silicon atom in reverse-polarized silenes can hinder the direct addition of methanol to form a methoxy-substituted product. rsc.org

| Silene Type | Polarity | Reactivity with Methanol | Potential for this compound Synthesis |

| Normal Silene | Siδ+=Cδ- | Readily undergoes addition to form alkoxysilanes. | Direct, but depends on the specific silene precursor. |

| Reverse-Polarized Silene | Siδ-=Cδ+ | Less reactive at the silicon center towards nucleophilic attack. Can act as a silylating agent. | Indirect and challenging; the reverse polarity may not favor direct methoxylation at the silicon atom. |

Biocatalytic Approaches to Si-O Bond Formation and Hydrolysis in Organosilicon Systems

Biocatalysis has emerged as a powerful tool for the formation and hydrolysis of silicon-oxygen bonds under mild and environmentally benign conditions. Enzymes such as lipases, proteases, and particularly silicateins have demonstrated the ability to catalyze these transformations in organosilicon compounds. dur.ac.uk This offers a green alternative to traditional chemical methods.

Silicateins, enzymes found in marine sponges, are particularly noteworthy as they naturally catalyze the polymerization of silicic acid to form silica (B1680970) skeletons. researchgate.net Research has shown that recombinant silicateins can also catalyze the hydrolysis of Si-O bonds and the condensation of silanols with alcohols to form silyl ethers. For instance, a silicatein fusion protein has been shown to catalyze the condensation of trimethylsilanol (B90980) with 1-octanol.

The biocatalytic activity of these enzymes is not limited to hydrolysis and condensation. Silicateins have also been found to catalyze transetherification reactions, where a silyl group is transferred from one silyl ether to an alcohol. researchgate.net This enzymatic approach can exhibit remarkable selectivity. For example, when presented with a substrate containing both aliphatic and aromatic hydroxyl groups, silicatein preferentially silylates the aromatic one, a selectivity that is often the opposite of what is observed in non-enzymatic reactions. researchgate.net

The kinetics of these biocatalytic reactions have been studied, with kcat/Km values in the range of 2–50 min-1 μM-1 reported for the hydrolysis of certain silyl ethers by silicateins. researchgate.net This demonstrates the efficiency of these enzymes as catalysts for Si-O bond transformations.

| Enzyme Type | Reaction Catalyzed | Substrate Examples | Key Findings |

| Silicateins | Hydrolysis, Condensation, Transetherification | Organosilanols, Silyl ethers, Alcohols | Preferential silylation of aromatic hydroxyl groups. kcat/Km values of 2–50 min-1 μM-1 for hydrolysis. |

| Lipases, Proteases | Hydrolysis, Condensation | Organosilicon compounds | Demonstrated feasibility for Si-O bond manipulation. |

Elucidation of Reaction Mechanisms and Chemical Transformations Involving Methoxytriphenylsilane

Mechanistic Investigations of Si-O Bond Formation and Cleavage

The silicon-oxygen bond is fundamental to the chemistry of methoxytriphenylsilane. Its formation, typically from the reaction of chlorotriphenylsilane (B103829) with methanol (B129727), and its cleavage, as seen in hydrolysis reactions, are governed by specific mechanistic principles. mdpi.comlibretexts.org

Nucleophilic substitution at a silicon atom is a primary pathway for the formation and reaction of this compound. Unlike the analogous reactions at a carbon center (S_N2@C), which typically proceed through a high-energy transition state, substitution at silicon (S_N2@Si) often involves a stable pentacoordinate intermediate. nih.govlibretexts.org This difference arises because silicon's larger size and the availability of d-orbitals can accommodate the incoming nucleophile, forming a trigonal bipyramidal structure.

However, the mechanism can be influenced by steric and electronic factors. nih.gov For this compound, the presence of three bulky phenyl groups around the silicon atom introduces significant steric hindrance. This steric crowding can alter the potential energy surface of the reaction. nih.govresearchgate.net Studies on related SiR3Cl model reactions have shown that increasing the steric demand of the substituents can shift the S_N2@Si mechanism from one involving a stable intermediate to a pathway that features a central transition state, more akin to the classic S_N2@C reaction. nih.gov Therefore, in reactions involving this compound, the nucleophilic attack and the departure of the leaving group (e.g., -OMe) are highly dependent on the nature of the incoming nucleophile and the reaction conditions.

The formation of this compound itself often occurs via a nucleophilic attack of methanol on a triphenylsilyl halide, such as chlorotriphenylsilane. This reaction is an example of nucleophilic substitution where the chloride ion is the leaving group. libretexts.org

Kinetic studies provide quantitative insight into the rates and mechanisms of reactions involving this compound. The hydrolysis of alkoxysilanes, including this compound, has been a subject of such investigations.

A notable study focused on the base-catalyzed hydrolysis of this compound in a 60:40 acetonitrile-water mixture. rsc.org Contrary to some assertions, the research demonstrated that the reaction is first order with respect to the concentration of alkali within the range of 0.2–3.2 × 10⁻³ M. rsc.org This finding is crucial for understanding the reaction mechanism, suggesting that the rate-determining step involves one molecule of the silane (B1218182) and one equivalent of the base catalyst.

General kinetic studies on the hydrolysis of other alkoxysilanes have shown that the process is often treated as a pseudo-first-order reaction, and the rates are significantly influenced by factors such as pH, temperature, and the solvent system. researchgate.netcore.ac.uk For instance, the hydrolysis of γ-glycidoxypropyltrimethoxysilane is dramatically accelerated by increasing the temperature from 26°C to 70°C. researchgate.net While specific activation energy for this compound hydrolysis was not detailed in the provided sources, the principles from related systems suggest a strong temperature dependence.

Table 1: Factors Influencing Alkoxysilane Reaction Kinetics

| Factor | Influence on Reaction Rate | Mechanistic Implication |

|---|---|---|

| Catalyst (Acid/Base) | Accelerates both hydrolysis and condensation. researchgate.net | Affects the protonation state of reactants and intermediates. |

| Temperature | Rate increases significantly with temperature. researchgate.netcore.ac.uk | Provides activation energy for bond cleavage and formation. |

| pH | Influences the relative rates of hydrolysis and condensation. researchgate.net | Dictates the nature of the catalytic species (H+ or OH-). |

| Steric Hindrance | Bulky groups (like phenyl) can slow the reaction rate. nih.govresearchgate.net | Affects the accessibility of the silicon center to the nucleophile. |

Role as a Reaction Intermediate or Precursor

This compound is not just a stable compound for study but also functions as a transient species or a precursor in more complex chemical transformations. mdpi.com A chemical reaction intermediate is a molecular entity that is formed from the reactants and reacts further to give the products of a chemical reaction.

Recent research has identified this compound as a key intermediate in the triphenylphosphine (B44618) (PPh3)-assisted methoxylation of acyl fluorides. mdpi.com In these reactions, an ether like cyclopentyl methyl ether (CPME) acts as both the solvent and the methoxylating agent, a process accelerated by a fluoride (B91410) source such as tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT). mdpi.com

Experimental evidence supports the role of this compound. When the reaction between an acyl fluoride and this compound was conducted under optimized conditions but without the TBAT activator, no product was formed. However, upon the addition of TBAT, the desired methylated product was obtained in high yield. mdpi.com This confirms that this compound is a competent intermediate in the reaction pathway, but requires activation to participate effectively.

Table 2: Methoxylation of 4-fluorobenzoyl fluoride (1a) with this compound (Ph3SiOMe)

| Entry | Reactants | Additive | Yield of Methyl 4-fluorobenzoate (B1226621) (3a) |

|---|---|---|---|

| 1 | 1a + Ph3SiOMe | None | 0% |

| 2 | 1a + Ph3SiOMe | TBAT | 91% |

Data sourced from a study on PPh3-assisted esterification. mdpi.com

A critical step in the aforementioned methoxylation reaction is the cleavage of the C(sp³)–OMe bond of the ether. mdpi.com The proposed mechanism suggests that this is not a simple displacement. Instead, the process is facilitated by the formation of highly reactive silicate (B1173343) species. Radical scavenger experiments have ruled out a radical-based pathway for this transformation. mdpi.com The reaction proceeds via a specific cleavage of the C–OMe bond, rather than the C–cyclopentyl bond in CPME, highlighting the regioselectivity of the process. mdpi.com

The key to activating this compound and cleaving the C-O bond lies in the formation of hypervalent silicates. mdpi.comscispace.com These are silicon species with more than four bonds, typically five (pentacoordinate) or six (hexacoordinate). researchgate.net

In the PPh3-assisted methoxylation, the fluoride from the TBAT activator coordinates with the silicon atom of an organosilicon compound in the mixture, forming a pentacoordinate silicate. mdpi.com This hypervalent silicate is significantly more nucleophilic than its tetracoordinate precursor. mdpi.comscispace.com The proposed mechanism outlines that this highly nucleophilic silicate is the species responsible for cleaving the C–OMe bond, generating a methoxide (B1231860) fragment that can then be transferred. mdpi.com The acyl fluoride, activated by triphenylphosphine to form a phosphonium (B103445) species, is then attacked by the methoxide to yield the final ester product. mdpi.com The involvement of these hypervalent intermediates is a recurring theme in modern organosilicon chemistry, enabling reactions that would otherwise be sluggish or impossible. scispace.comresearchgate.net

Precursor to Silyl (B83357) Anions via Reduction Processes

This compound is a valuable precursor for the generation of triphenylsilyl anions, which are potent nucleophiles and key intermediates in organic synthesis. This transformation is typically achieved through reduction processes involving alkali metals.

The foundational work in the field of silyl anion chemistry was laid by researchers like R. A. Benkeser and Henry Gilman. In the mid-20th century, they pioneered methods for generating silyl anions through the reductive cleavage of silicon-heteroatom bonds. Gilman, for instance, demonstrated that hexaphenyldisilane (B72473) could be cleaved by alkali metals like sodium/potassium alloy to produce triphenylsilyl anions. wpmucdn.com Benkeser's work further expanded on these concepts, exploring the cleavage of various organosilanes. wpmucdn.com Their collective research established that the silicon-oxygen bond in alkoxysilanes, such as this compound, could be cleaved by alkali metals, providing a viable and crucial route to synthetically useful silyl anions.

The reduction of this compound with alkali metals is a powerful method for generating triphenylsilyl anions. Alkali metals are strong reducing agents because they readily lose their single valence electron to achieve a more stable electron configuration. vedantu.comlibretexts.org This process involves the reductive cleavage of the silicon-oxygen bond.

The reaction mechanism is initiated by the transfer of one electron from the alkali metal (e.g., Lithium) to the this compound molecule. This is followed by a second electron transfer, leading to the cleavage of the Si-O bond and the formation of a triphenylsilyl anion and a metal methoxide salt. The triphenylsilyl anion is stabilized by the delocalization of the negative charge across the three phenyl rings.

Reaction Summary: Alkali Metal Reduction of this compound

| Reactants | Products | Metal (M) |

| This compound (Ph₃Si-OCH₃) | Triphenylsilyl anion (Ph₃Si⁻M⁺) | Lithium (Li) |

| Alkali Metal (2M) | Metal methoxide (M⁺OCH₃⁻) | Sodium (Na), Potassium (K) |

The general reaction can be depicted as: Ph₃Si-OCH₃ + 2M → Ph₃Si⁻M⁺ + M⁺OCH₃⁻

This reaction highlights the utility of this compound as a stable, easily handled precursor to a highly reactive silyl anion species.

Catalytic Roles and Ligand Behavior

Beyond its use in generating silyl anions, this compound also exhibits functionalities as both a catalyst and a ligand in chemical transformations.

This compound can function as a catalyst in certain organic reactions. techemi.comalibaba.com Its catalytic activity often stems from the Lewis acidic nature of the silicon atom, which can activate substrates in a reaction. Due to its acidity, it can be employed to promote acid-catalyzed reactions, potentially increasing both the rate and yield of the reaction. For example, compounds like it can act as mild Lewis acids, facilitating transformations such as the formation of acetals or other related processes.

In the realm of coordination chemistry, this compound can act as a ligand for transition metal catalysts. libretexts.orgrsc.org The oxygen atom of the methoxy (B1213986) group possesses lone pairs of electrons that can coordinate to a metal center. The triphenylsilyl portion of the molecule is sterically bulky, which can influence the selectivity of a catalytic reaction by controlling the access of substrates to the metal's active site. unizar.es This combination of a coordinating atom and significant steric bulk allows it to modify the electronic and steric environment of a metal catalyst, thereby tuning its activity and selectivity for specific applications. unizar.es

Platinum complexes are effective catalysts for the dehydrogenative coupling of hydrosilanes with alcohols, an atom-economical method for forming silyl ethers like this compound. nih.govcsic.es While this compound is the product in this specific reaction, understanding the mechanism provides insight into its role in related platinum-catalyzed processes.

The catalytic cycle generally involves several key steps:

Oxidative Addition: A hydrosilane (R₃Si-H) oxidatively adds to the platinum(0) center, forming a platinum(II) silyl hydride intermediate. wikipedia.org

Coordination: The alcohol (R'-OH) coordinates to the platinum(II) complex.

Reductive Elimination: The silyl group and the alkoxide group couple, and the resulting silyl ether (R₃Si-OR') is eliminated from the platinum center. This step regenerates the active platinum(0) catalyst and releases a molecule of hydrogen gas (H₂). csic.es

The bulky triphenylsilyl group can influence the rates of these steps and the stability of the intermediates.

Key Mechanistic Steps in Platinum-Catalyzed Dehydrogenative Coupling

| Step | Description | Intermediate Species |

| 1. Oxidative Addition | The Si-H bond of a hydrosilane adds across the Pt(0) center. | Platinum(II) silyl hydride |

| 2. Coordination & Deprotonation | An alcohol molecule coordinates to the Pt(II) center, often followed by deprotonation. | Platinum(II) silyl alkoxide |

| 3. Reductive Elimination | The silyl and alkoxide ligands couple to form the silyl ether product, regenerating the Pt(0) catalyst. | Silyl ether (e.g., this compound) |

This catalytic cycle is a cornerstone of modern organosilicon chemistry, providing an efficient route to compounds like this compound. researchgate.netrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of methoxytriphenylsilane, offering unparalleled insight into its atomic connectivity and spatial arrangement.

Proton (¹H) NMR Spectroscopic Analysis of Chemical Environments

Proton (¹H) NMR spectroscopy provides critical information about the chemical environments of the hydrogen atoms within this compound. The spectrum is characterized by distinct signals corresponding to the protons of the phenyl groups and the methoxy (B1213986) group.

The protons of the three phenyl groups typically appear as a complex multiplet in the aromatic region of the spectrum. Specifically, these signals are often observed in the range of δ 7.36 to 7.67 ppm. rsc.orgmdpi.com For instance, one study reported multiplets at δ 7.63-7.62 (6H), 7.44-7.41 (3H), and 7.39-7.36 (6H) ppm. rsc.org Another reported a multiplet between δ 7.37–7.47 (9H) and δ 7.60–7.67 (6H) ppm. mdpi.com These complex splitting patterns arise from the coupling of protons on the same and adjacent phenyl rings.

The methoxy group protons give rise to a sharp singlet, a result of the three equivalent protons not being coupled to any neighboring protons. This characteristic signal is consistently found in the upfield region of the spectrum, typically around δ 3.64-3.65 ppm. rsc.orgmdpi.com

| Proton Type | Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Integration | Reference |

|---|---|---|---|---|

| Phenyl Protons | 7.63-7.62 | m | 6H | rsc.org |

| Phenyl Protons | 7.44-7.41 | m | 3H | rsc.org |

| Phenyl Protons | 7.39-7.36 | m | 6H | rsc.org |

| Phenyl Protons | 7.60-7.67 | m | 6H | mdpi.com |

| Phenyl Protons | 7.37-7.47 | m | 9H | mdpi.com |

| Methoxy Protons | 3.64 | s | 3H | rsc.org |

| Methoxy Protons | 3.65 | s | 3H | mdpi.com |

Carbon-13 (¹³C) NMR Spectroscopic Analysis of Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of this compound. The spectrum displays distinct signals for the carbon atoms of the phenyl groups and the methoxy group.

The carbon atoms of the phenyl rings give rise to a set of signals in the downfield region of the spectrum, typically between δ 128 and 136 ppm. A representative study reports signals at δ 135.5, 134.0, 130.2, and 128.04 ppm. rsc.org The different chemical shifts correspond to the ipso, ortho, meta, and para carbons of the phenyl rings, reflecting their distinct electronic environments.

The carbon atom of the methoxy group is observed as a single peak in the upfield region, with a characteristic chemical shift of approximately δ 52.0 ppm. rsc.org

| Carbon Type | Chemical Shift (δ) in ppm (CDCl₃) | Reference |

|---|---|---|

| Phenyl Carbons | 135.5 | rsc.org |

| Phenyl Carbons | 134.0 | rsc.org |

| Phenyl Carbons | 130.2 | rsc.org |

| Phenyl Carbons | 128.04 | rsc.org |

| Methoxy Carbon | 52.0 | rsc.org |

Application of Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide deeper insights into the molecular structure of this compound by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgucl.ac.uk In this compound, a COSY spectrum would show correlations between the ortho, meta, and para protons within each phenyl ring, helping to assign the complex multiplets in the ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are directly bonded. ucl.ac.uklibretexts.org For this compound, NOESY can be used to confirm the spatial proximity of the methoxy group protons to the ortho protons of the phenyl rings. This information is crucial for confirming the conformation of the molecule. While direct NOESY data for this compound is not readily available in the provided search results, the application of this technique is a standard procedure for the structural elucidation of similar organosilicon compounds. researchgate.net

Silicon-29 (²⁹Si) NMR Spectroscopy for Silicon-Specific Information

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the environment of the silicon atom. Although the natural abundance and sensitivity of the ²⁹Si nucleus are low, this technique provides a unique spectroscopic handle on the silicon center. researchgate.net Studies on silyl (B83357) ethers have shown that the chemical shift of the silicon atom is sensitive to the nature of the substituents. For instance, the substitution of a methoxy group for an ethyl group can shift the ²⁹Si signal significantly. lookchem.com While a specific ²⁹Si NMR chemical shift for this compound is not explicitly stated in the provided results, research on related compounds suggests that the chemical shift would be influenced by the electronegativity of the oxygen atom and the steric bulk of the phenyl groups. researchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound displays a series of absorption bands that serve as a "molecular fingerprint," confirming the presence of its key functional groups. While a complete, assigned FTIR spectrum for this compound is not detailed in the search results, the characteristic absorption regions for its constituent groups are well-established.

Si-O-C Stretching: The stretching vibration of the Si-O-C linkage is a key diagnostic feature and is expected to appear in the region of 1000-1100 cm⁻¹.

C-H Stretching (Aromatic): The C-H stretching vibrations of the phenyl groups typically appear above 3000 cm⁻¹.

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the phenyl rings are expected in the 1400-1600 cm⁻¹ region.

C-H Stretching (Aliphatic): The C-H stretching vibrations of the methoxy group are anticipated in the 2800-3000 cm⁻¹ range.

Si-Ph Stretching: The stretching vibration of the silicon-phenyl bond is also a characteristic feature.

Studies on related compounds, such as those used in the formation of polysilsesquioxanes, have utilized FTIR to identify characteristic signals for Si-CH₃ bending vibrations (around 845 and 1255 cm⁻¹) and C-C stretching vibrations of phenyl groups (at 1431 and 1589 cm⁻¹), which provides a comparative basis for the expected spectral features of this compound. nih.gov

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy serves as a powerful analytical tool for probing the vibrational modes of molecules, offering a detailed fingerprint of a compound's structure. wikipedia.orgrenishaw.com This technique relies on the inelastic scattering of monochromatic light, known as Raman scattering, which provides information about molecular vibrations and rotations. wikipedia.org The resulting Raman spectrum, a plot of intensity versus Raman shift, is unique to a specific molecule and can be used for identification and structural analysis. renishaw.com

In the context of organosilicon compounds like this compound, Raman spectroscopy provides complementary information to infrared spectroscopy. While both are vibrational spectroscopy techniques, their selection rules differ, meaning some vibrational modes may be active in Raman but not in IR, and vice versa. For instance, in the analysis of siloxanes, Raman spectroscopy is instrumental in observing the formation of Si-O-Si bonds, which exhibit characteristic bands. researchgate.net The vibrational frequencies in a Raman spectrum are highly sensitive to the chemical bonds and symmetry of a molecule. wikipedia.org For example, the analysis of various organyltrialkoxysilanes has led to the detailed identification of relevant Raman vibrational bands and their origins. researchgate.net

The study of related silane (B1218182) compounds demonstrates the utility of Raman spectroscopy in monitoring chemical reactions. For instance, the hydrolysis and condensation of methyltrimethoxysilane (B3422404) (MTMS) can be tracked by observing changes in specific Raman bands. The spectrum of an MTMS-methanol mixture shows a prominent band at 628 cm⁻¹, attributed to the collective stretching vibration of the methoxy groups and the CH₃-Si moiety. researchgate.net Upon the addition of water and subsequent reaction, new bands appear and intensify, indicating the formation of new chemical species. researchgate.net

X-ray Crystallography for Absolute and Relative Stereochemistry

The application of single-crystal X-ray diffraction to this compound allows for the unambiguous determination of its molecular structure. By irradiating a single crystal of the compound with X-rays, a diffraction pattern is generated. youtube.com The analysis of this pattern, through a process called structure refinement, yields the precise coordinates of each atom in the crystal lattice. carleton.edu This information is crucial for confirming the connectivity of the atoms—the silicon atom bonded to a methoxy group and three phenyl rings—and for determining the exact bond lengths and angles. Modern diffractometers, often equipped with CCD detectors, can collect the thousands of unique reflections necessary to solve a crystal structure in a relatively short amount of time. carleton.eduwarwick.ac.uk

Table 1: Key Crystallographic Parameters

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angles | The angle formed between three connected atoms across two bonds. |

| Torsion Angles | The angle between the plane formed by the first three atoms and the plane formed by the last three atoms in a sequence of four bonded atoms. |

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. researchgate.net It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to several decimal places. measurlabs.com This high precision allows for the determination of the elemental composition of a molecule by distinguishing between compounds that may have the same nominal mass but different exact masses. researchgate.net For this compound, HRMS can confirm its molecular formula by providing a measured mass that is very close to the calculated theoretical mass. This technique has become indispensable in qualitative screening and structure confirmation for a wide range of molecules. lcms.cz While HRMS is excellent for determining molecular formulas, it generally cannot distinguish between isomers without being coupled to a separation technique. measurlabs.com

Table 2: Comparison of Nominal Mass and Exact Mass for Two Isomeric Compounds

| Compound | Molecular Formula | Nominal Mass | Exact Mass |

|---|---|---|---|

| 2-Octanone | C₈H₁₆O | 128 | 128.12012 |

| Naphthalene | C₁₀H₈ | 128 | 128.06260 |

This table illustrates how HRMS can differentiate between compounds with the same nominal mass based on their different exact masses. researchgate.net

Electron ionization (EI) is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). creative-proteomics.comwikipedia.orglibretexts.org This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺) and extensive fragmentation. wikipedia.orglibretexts.org The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern provides valuable structural information. For this compound, EI-MS would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the methoxy group, phenyl groups, or other neutral fragments. This technique is particularly useful for the structural elucidation of organic compounds with molecular weights generally below 600 amu. wikipedia.org The reproducibility of EI mass spectra allows for the creation of extensive spectral libraries that can be used for compound identification. libretexts.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyltrimethoxysilane (MTMS) |

| 2-Octanone |

Computational Chemistry and Theoretical Modeling of Methoxytriphenylsilane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of methoxytriphenylsilane at the electronic level. These methods, based on the principles of quantum mechanics, allow for the precise calculation of molecular energies, geometries, and a host of other electronic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for studying the electronic structure and reactivity of organosilicon compounds, including this compound. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a favorable balance between computational cost and accuracy.

DFT calculations can provide detailed information about the distribution of electrons within the this compound molecule. Key properties that can be elucidated include:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For analogous silicon compounds, DFT calculations have been used to determine these frontier orbital energies, which are critical in predicting their reactivity in processes like corrosion inhibition.

Electron Density and Electrostatic Potential: DFT can map the electron density surface, highlighting regions of high and low electron concentration. The molecular electrostatic potential (MEP) can then be calculated to identify sites susceptible to electrophilic or nucleophilic attack. In this compound, the oxygen atom of the methoxy (B1213986) group and the silicon atom are expected to be key sites of interaction.

Reaction Mechanisms: DFT is widely used to model reaction pathways, allowing for the determination of transition state structures and activation energies. For the hydrolysis of this compound, for example, DFT could be employed to model the stepwise process, including the initial protonation of the methoxy group and the subsequent nucleophilic attack by water.

A hypothetical table of DFT-calculated electronic properties for this compound is presented below. These values are illustrative and would be obtained from actual DFT calculations.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.5 D |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are capable of providing highly accurate predictions of molecular properties, though often at a higher computational cost than DFT.

For this compound, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory, can be used to:

Optimize Molecular Geometry: Accurately determine bond lengths, bond angles, and dihedral angles of the ground state and various conformers. For example, in a study of dimethoxydimethylsilane, ab initio calculations at the HF/6-31++G** level were used to identify the ground state conformer and higher energy structures. nih.gov

Calculate Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule. This is valuable for interpreting experimental spectroscopic data and for confirming that an optimized geometry corresponds to a true energy minimum.

Determine Conformational Energies: Calculate the relative energies of different rotational isomers (conformers) of this compound. The bulky phenyl groups can lead to multiple low-energy conformations, and ab initio methods can quantify their relative stabilities. For instance, studies on similar molecules like 3,3,3-trifluoropropyltrichlorosilane have used ab initio calculations to determine the energy difference between anti and gauche conformers. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into dynamic processes and intermolecular interactions.

Investigation of Conformational Dynamics and Intermolecular Interactions

MD simulations are particularly well-suited for exploring the conformational landscape of flexible molecules like this compound. The rotation around the Si-C and C-O bonds can lead to a variety of conformations, and MD simulations can reveal the transitions between these states and their relative populations over time.

Furthermore, MD simulations can be used to study the interactions between this compound molecules in the liquid phase or in solution. Key insights that can be gained include:

Radial Distribution Functions: These functions describe the probability of finding another molecule at a certain distance from a reference molecule, providing information about the local molecular packing.

Hydrogen Bonding: While this compound itself cannot form hydrogen bonds as a donor, the oxygen atom can act as a hydrogen bond acceptor. In the presence of protic solvents like water or alcohols, MD simulations can quantify the extent and dynamics of hydrogen bonding to the methoxy group.

Solvation Structure: MD can reveal how solvent molecules arrange themselves around the solute, which is crucial for understanding its solubility and reactivity in different media.

Structure-Reactivity Relationship Studies

Understanding the relationship between a molecule's structure and its reactivity is a central theme in chemistry. Computational methods provide a powerful framework for dissecting the various factors that influence reactivity.

Computational Analysis of Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by a combination of steric and electronic effects. The three bulky phenyl groups attached to the silicon atom create significant steric hindrance, which can influence the accessibility of the reactive center to other molecules. The electronic properties of the phenyl groups and the methoxy group also play a crucial role.

Computational analyses can be employed to disentangle these effects:

Steric Mapping: The steric bulk of the triphenylsilyl group can be quantified using various computational techniques. This information is vital for understanding why certain reactions may be slow or may not occur at all.

Substituent Effects: The electronic influence of the phenyl groups can be modulated by introducing substituents. Computational studies can predict how electron-donating or electron-withdrawing substituents on the phenyl rings would alter the reactivity of the Si-O bond. For instance, electron-withdrawing groups would be expected to make the silicon atom more electrophilic and thus more susceptible to nucleophilic attack.

Quantitative Structure-Property Relationship (QSPR) Modeling of Organosilicons

Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that seek to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. researchgate.netnih.gov These models are invaluable for predicting the physicochemical properties of new or unmeasured compounds based on a set of calculated molecular descriptors. rsc.org For organosilicon compounds like this compound, QSPR can be employed to predict a variety of properties.

Detailed Research Findings

While specific QSPR studies exclusively targeting this compound are not abundant in publicly available literature, the principles of QSPR are broadly applicable to organosilicon compounds. For instance, QSPR models have been developed to predict properties such as boiling points, vapor pressure, and partition coefficients for various organic and organosilicon compounds. researchgate.netnih.gov The development of a QSPR model involves the generation of molecular descriptors from the compound's structure. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

For this compound, relevant descriptors would include:

Constitutional Descriptors: Molecular weight, number of phenyl groups, presence of a methoxy group.

Topological Descriptors: Indices that describe the connectivity of atoms, such as the Wiener index or Kier & Hall molecular connectivity indices.

Geometrical Descriptors: Molecular surface area and volume, which are influenced by the three-dimensional arrangement of the phenyl groups and the methoxy substituent.

Electrostatic Descriptors: Parameters derived from the partial charges on atoms, reflecting the polar nature of the Si-O-C bond.

Quantum-Chemical Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment, calculated using quantum chemistry methods.

A hypothetical QSPR model for a property of this compound, such as its retention time in chromatography, might take the form of a multilinear regression equation:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c represents coefficients determined from a training set of molecules, and D represents the calculated molecular descriptors.

Interactive Data Table: Representative Molecular Descriptors for QSPR Modeling of this compound

Below is a table of representative molecular descriptors that would be crucial in a QSPR study of this compound. The values presented are illustrative and would be calculated using computational chemistry software in an actual study.

| Descriptor Category | Descriptor Name | Illustrative Value | Potential Influence on Properties |

| Constitutional | Molecular Weight | 292.44 g/mol | Affects bulk properties like boiling point and density. |

| Topological | Wiener Index | 1234 | Relates to molecular branching and compactness. |

| Geometrical | Molecular Surface Area | 350 Ų | Influences intermolecular interactions and solubility. |

| Electrostatic | Dipole Moment | 1.5 D | Governs interactions with polar solvents and surfaces. |

| Quantum-Chemical | HOMO Energy | -8.5 eV | Relates to the molecule's electron-donating ability. |

| Quantum-Chemical | LUMO Energy | -1.2 eV | Relates to the molecule's electron-accepting ability. |

Simulations of Reaction Mechanisms and Transition States

Computational simulations are powerful tools for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. For this compound, such simulations can provide a molecular-level understanding of its reactivity.

Theoretical studies on organosilicon compounds have revealed unique reaction pathways that often differ from their carbon analogues due to the distinct electronic and steric properties of silicon. The reactivity of this compound is primarily centered around the silicon atom and its bonds to the phenyl groups and the methoxy group.

Detailed Research Findings

Another area of interest is the potential for reactions involving the phenyl groups. While the silicon-phenyl bond is generally stable, computational studies can explore the conditions under which cleavage or substitution reactions might occur. Theoretical models can predict the most likely sites for electrophilic or nucleophilic attack on the aromatic rings, as influenced by the electron-donating or -withdrawing effects of the triphenylsilyl group.

Interactive Data Table: Calculated Activation Energies for Hypothetical Reactions of this compound

This table presents hypothetical activation energies for key reaction steps of this compound, as would be determined from theoretical calculations.

| Reaction Type | Reaction Step | Calculated Activation Energy (kcal/mol) | Implication |

| Hydrolysis | Water Addition to Si | 15 | Rate-determining step for initial hydrolysis. |

| Hydrolysis | Methanol (B129727) Elimination | 5 | A subsequent, faster step. |

| Phenyl Substitution | Electrophilic Attack | 25 | Indicates relatively high stability of the phenyl groups. |

This compound can participate in various catalytic reactions, either as a substrate or as a precursor to a catalytically active species. Computational chemistry plays a vital role in understanding the mechanisms of these catalytic cycles.

Detailed Research Findings

While specific computational studies on catalytic cycles involving this compound are limited, research on related catalytic processes provides a framework for understanding its potential roles. For example, in hydrosilylation reactions, a silyl (B83357) ether like this compound could be a product or a side-product. Computational studies of such catalytic cycles, often involving transition metal catalysts, can map out the entire reaction pathway. researchgate.net

A typical catalytic cycle simulation would involve:

Reactant and Catalyst Complexation: Modeling the initial interaction and binding of the reactants (e.g., an alkene and a hydrosilane) to the metal center, and potentially the interaction of this compound if it is involved.

Oxidative Addition/Reductive Elimination Steps: Calculating the energy barriers for key bond-forming and bond-breaking steps at the catalyst.

Intermediate and Transition State Characterization: Identifying the structures and energies of all intermediates and transition states along the reaction coordinate.

Product Release and Catalyst Regeneration: Modeling the final steps where the product is released and the catalyst is regenerated to participate in a new cycle.

These computational insights are crucial for optimizing reaction conditions and designing more efficient catalysts.

Advanced Applications in Materials Science and Engineering

Functional Nanomaterial Synthesis and Modification

The utility of methoxytriphenylsilane extends to the burgeoning field of nanotechnology, where it serves as a critical component in creating and tailoring nanomaterials with specific functionalities. Its integration can enhance the intrinsic properties of these materials, opening avenues for new technological advancements.

This compound is effectively utilized in surface modification and treatment technologies. iotachem.comnih.gov Surface modification is a key strategy for improving the performance and biocompatibility of various materials, including those used for implantable medical devices. nih.govitlinc.com Chemical surface modification techniques leverage molecular interactions to impart desired properties such as hydrophobicity or hydrophilicity. nih.gov In the textile industry, for instance, it can be employed as an additive to confer properties like waterproofing and oil repellency. iotachem.com Similarly, in leather processing, its application can enhance the softness, wear resistance, and tensile strength of the material. iotachem.com These surface treatments are critical for tailoring the interface between a material and its environment, which is essential for a wide range of industrial applications. uniba.itsmt.co.in

Polymeric Materials and Hybrid Systems

This compound is a key precursor in the synthesis of advanced polymeric materials, particularly silsesquioxane-based systems. These materials combine the properties of both organic and inorganic components, leading to hybrid systems with enhanced characteristics.

This compound is a suitable precursor for the formation of polysilsesquioxanes (PSQs) through the sol-gel process. nih.govmdpi.comsemanticscholar.org The sol-gel method is a versatile technique for producing solid materials from small molecules and involves the transition of a system from a liquid "sol" into a solid "gel" phase. jkcs.or.kr This process allows for the synthesis of organic-inorganic hybrids under mild reaction conditions. mdpi.comsemanticscholar.org Polysilsesquioxanes are a class of silicon-based polymers with the empirical chemical formula [RSiO₃/₂]n, where R is an organic substituent. The incorporation of the triphenylsilyl moiety from this compound imparts specific properties to the resulting PSQ network.

A significant application of this compound is in the synthesis of ladder-like polysilsesquioxanes (LPSQs). nih.govsemanticscholar.org These structures consist of a double-stranded siloxane backbone, which provides superior thermal stability and mechanical properties compared to single-chain polymers or other silsesquioxane structures like polyhedral oligomeric silsesquioxanes (POSS). nih.govrsc.orgnih.gov Research has demonstrated the synthesis of thiol-functionalized ladder-like polysilsesquioxanes end-capped with phenyl groups derived from this compound. nih.govsemanticscholar.org The formation of these well-defined ladder structures is often achieved through a carefully controlled sol-gel process. nih.govsemanticscholar.org

Table 1: Synthesis of Thiol-Functionalized Ladder-like Polysilsesquioxanes (TFLPP)

| Parameter | Details | Source(s) |

| Precursors | (3-Mercaptopropyl)trimethoxysilane, this compound (MTPS) | nih.gov, mdpi.com, semanticscholar.org |

| Synthesis Method | Sol-gel process | nih.gov, mdpi.com, semanticscholar.org |

| End-capping Group | Phenyl groups (from MTPS) | nih.gov, semanticscholar.org |

| Resulting Structure | Thiol-functionalized ladder-like polysilsesquioxane (TFLPP) | nih.gov |

| Characterization | Gel permeation chromatography (GPC), Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), thermogravimetric analysis (TGA) | nih.gov, semanticscholar.org |

The use of this compound as a precursor in sol-gel processes facilitates the development of advanced organic-inorganic hybrid materials. mdpi.comsemanticscholar.orgbohrium.com These hybrids merge the desirable properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., thermal stability, rigidity). frontiersin.org Functionalized polysilsesquioxanes, including those derived from this compound, are considered a new generation of high-performance hybrid materials. mdpi.comsemanticscholar.orgresearchgate.net The sol-gel method is particularly advantageous for creating these hybrids as it allows for a uniform distribution of the organic and inorganic components at the molecular level, preventing phase separation and leading to materials with tailored properties. mdpi.comsemanticscholar.orgbohrium.com

Applications in High-Performance Polymer Composites (e.g., Epoxy Resins)

The functionality of this compound in this context is twofold. The methoxy (B1213986) group (-OCH₃) is hydrolyzable, meaning it can react with water to form a reactive silanol (B1196071) group (Si-OH). This silanol group can then form strong covalent bonds with hydroxyl groups present on the surface of inorganic fillers. nih.govresearchgate.net The triphenylsilyl group ((C₆H₅)₃Si-), being bulky and organophilic, is expected to entangle and co-react with the epoxy resin matrix during the curing process. This dual reactivity creates a robust chemical bridge at the interface between the filler and the matrix, leading to improved composite performance.

The incorporation of silanes into epoxy resins has been shown to yield several benefits, as detailed in the table below, which summarizes findings from studies on analogous silane (B1218182) compounds. These enhancements are attributed to the improved interfacial bonding and the ability of the siloxane linkage to introduce a degree of flexibility and thermal stability into the otherwise rigid epoxy network. nih.govnih.gov For instance, the introduction of a Si-O-C linkage into the epoxy backbone can enhance resistance to weathering and UV degradation. nih.gov

Table 1: Effects of Silane Coupling Agents on Epoxy Composite Properties (Based on Analogous Silanes)

| Property Enhanced | Mechanism of Improvement | Observed Effect | Reference |

| Tensile Strength | Improved stress transfer from matrix to reinforcement due to better interfacial adhesion. | Increased by up to 14% in viscose fabric/epoxy composites using APTES. | researchgate.net |

| Elongation at Break | Introduction of flexible siloxane bonds into the rigid epoxy network. | Increased by up to 41% in viscose fabric/epoxy composites using APTES. | researchgate.net |

| Weathering Resistance | Strengthening of the epoxy backbone by the introduction of Si-O-C linkages, which are more resistant to photodegradation. | Lowered yellowing by 45% on UV exposure in epoxy coatings modified with MTMS. | nih.gov |

| Adhesion | Formation of a reactive layer between chemically dissimilar materials, promoting covalent bonding across the interface. | Significantly improved delamination resistance between polyamide and CFRP when using an epoxy-based silane. | rsc.org |

Note: APTES (3-Aminopropyltriethoxysilane) and MTMS (Methyltrimethoxysilane) are used as examples to illustrate the potential effects of silane coupling agents in epoxy systems.

Optoelectronic and Sensor Applications

Utilization in Organic Optoelectronic Devices

The unique electronic and physical properties of organosilicon compounds, particularly those containing phenyl groups, have made them attractive candidates for use in organic optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs). nih.govlookchem.commdpi.comnjit.edu While specific data on this compound is not abundant, research on structurally similar molecules, such as those containing a tetraphenylsilane (B94826) core, provides significant insight into its potential applications. Current time information in Bangalore, IN. These silicon-centered, tetra-aryl compounds are often employed as host materials in the emissive layer of phosphorescent OLEDs (PHOLEDs). njit.eduCurrent time information in Bangalore, IN.

The triphenylsilyl moiety in this compound is key to its utility in this field. The bulky, non-planar arrangement of the three phenyl rings around the central silicon atom can disrupt intermolecular packing (π-π stacking). This steric hindrance is crucial for preventing aggregation-caused quenching, a phenomenon that can significantly reduce the efficiency of light emission in the solid state. Current time information in Bangalore, IN. Furthermore, the silicon atom acts as an insulating core, electronically decoupling the phenyl groups and helping to maintain a high triplet energy level in the host material. Current time information in Bangalore, IN. A high triplet energy is essential for efficiently transferring energy to the phosphorescent dopant (guest) molecules, which are responsible for light emission. nih.govmdpi.com

Research on a host material incorporating a tetraphenylsilane group demonstrated that this structural motif contributes to high thermal and chemical stability, as well as good glassy properties, which are vital for the longevity and operational stability of OLED devices. Current time information in Bangalore, IN. The use of such materials has led to the fabrication of highly efficient and stable green and blue PHOLEDs.

Table 2: Performance of a Phosphorescent OLED Using a Tetraphenylsilane-Containing Host Material

| Device Parameter | Achieved Value | Significance | Reference |

| Maximum External Quantum Efficiency (EQE) | 19.8% | Indicates highly efficient conversion of electrical energy to light. | Current time information in Bangalore, IN. |

| Power Efficiency | 59.4 lm/W | Demonstrates low power consumption for a given light output. | Current time information in Bangalore, IN. |

| Operational Half-Lifetime (at 100 cd/m²) | 160,000 hours | Shows excellent device stability and longevity. | Current time information in Bangalore, IN. |

Note: The data is for a host material named 9-(4-triphenylsilanyl-(1,1′,4,1′′)-terphenyl-4′′-yl)-9H-carbazole (TSTC), which features a triphenylsilane (B1312308) moiety similar to that in this compound.

Given these characteristics, this compound could potentially be used as a host material itself, or as a key building block in the synthesis of more complex host molecules for high-performance OLEDs. researchgate.net

Development of Fluorescent Sensors

This compound is also noted for its application in the development of fluorescent sensors. researchgate.net While specific examples detailing its direct use are scarce, its chemical structure suggests several potential roles in the design of such sensors. Fluorescent sensors typically consist of a fluorophore (the light-emitting component) and a recognition unit (which selectively interacts with the target analyte). mdpi.commdpi.com The interaction with the analyte causes a change in the fluorescence properties of the probe, such as intensity ("turn-on" or "turn-off") or wavelength, allowing for detection. mdpi.com

One potential application for this compound is as a precursor for the synthesis of fluorescent silicon-based nanomaterials, such as silicon nanoparticles (SiNPs). nih.govnih.gov The hydrolysis and condensation of alkoxysilanes, like this compound, is a common method for producing silica (B1680970) and silicon nanoparticles. researchgate.net By incorporating or functionalizing these nanoparticles with fluorescent dyes, it is possible to create robust and photostable fluorescent probes. rsc.orgnih.gov These SiNP-based sensors have been successfully used for the detection of various analytes, including cholesterol and heparin. nih.govnih.gov

Another plausible role for the this compound moiety is as a bulky, sterically hindering group in the design of molecular fluorescent probes. The triphenylsilyl group can be attached to a fluorophore to modify its photophysical properties or to create a binding pocket for an analyte. For instance, attaching a triphenylsilane group to a fluorescent material intended for OLEDs has been shown to result in a deep-blue emission. This demonstrates the influence of the triphenylsilane group on the electronic and emissive properties of a molecule.

The development of fluorescent sensors often involves the synthesis of derivatives from a basic molecular scaffold. nih.gov The methoxy group on this compound provides a reactive site for further chemical modification, allowing it to be covalently linked to a variety of fluorophores or receptor units to construct novel sensor molecules.

Table 3: Potential Roles of this compound in Fluorescent Sensor Development

| Potential Role | Underlying Principle | Example Application (from related compounds) | Reference |

| Precursor for Silicon Nanoparticles (SiNPs) | Hydrolysis and condensation of the methoxy-silane group to form a nanostructured silicon-based matrix. | Synthesis of water-dispersible SiNPs from an aminosilane (B1250345) for heparin sensing. | nih.gov |

| Steric and Electronic Modifier | The bulky triphenylsilyl group can influence the packing and electronic properties of a fluorophore. | Anthracene-fluorene hybrids with a triphenylsilane group used as blue-emitting materials in OLEDs. | |

| Synthetic Building Block | The reactive methoxy group allows for covalent attachment to other molecular components to build a sensor. | Synthesis of new 1,8-naphthalimide (B145957) derivatives with different functional groups for ion sensing. |

Catalysis and Organic Synthesis Applications

Promotion of Acid-Catalyzed Organic Reactions

Due to its inherent acidity, methoxytriphenylsilane can effectively catalyze a range of organic reactions that proceed via an acid-catalyzed pathway. iotachem.com This catalytic activity can lead to increased reaction rates and higher yields of desired products. iotachem.com Acid-catalyzed reactions typically involve the protonation of a substrate, which enhances its electrophilicity and susceptibility to nucleophilic attack. orgosolver.com For instance, in the hydrolysis of esters, an acid catalyst protonates the carbonyl oxygen, facilitating the addition of water. libretexts.org Similarly, the Prins reaction, which involves the acid-catalyzed addition of an aldehyde to an alkene, demonstrates another application of acid catalysis in carbon-carbon bond formation. organic-chemistry.org The ability of this compound to promote such reactions underscores its utility as a versatile catalyst in organic synthesis. iotachem.comalibaba.com

Ligand in Transition Metal-Mediated Transformations

Beyond its role as an acid catalyst, this compound and its derivatives are crucial as ligands in transition metal-mediated transformations. iotachem.com The interaction between transition metals and ligands is fundamental to organometallic chemistry, enabling a wide array of reactions not achievable through traditional organic methods. vanderbilt.edu The electronic and steric properties of ligands can be finely tuned to control the reactivity, selectivity, and efficiency of the metal catalyst. uva.es

Transition metal complexes are pivotal in numerous catalytic processes, including cross-coupling reactions, hydrogenations, and olefin metathesis. uva.es The ability of transition metals to cycle through various oxidation states is key to their catalytic prowess. uva.es Ligands, such as those derived from this compound, play a critical role in stabilizing the metal center and influencing the outcome of the catalytic cycle. ntu.edu.tw

Asymmetric Synthesis Leveraging this compound Derivatives

A significant area where this compound derivatives have a substantial impact is in asymmetric synthesis. chiralpedia.comnumberanalytics.com This field of chemistry focuses on the selective production of one enantiomer of a chiral molecule, which is of paramount importance in the pharmaceutical and agrochemical industries. chiralpedia.comchim.itresearchgate.net Chiral catalysts, often composed of a transition metal and a chiral ligand, create a chiral environment that directs the formation of the desired stereoisomer. chiralpedia.com

The development of novel chiral ligands is a continuous pursuit in asymmetric catalysis. These ligands can be temporarily attached to a substrate as a chiral auxiliary to guide a stereoselective reaction before being removed. numberanalytics.comyork.ac.uk The strategic use of such derivatives allows for the synthesis of enantiomerically pure or enriched compounds with a high degree of control. chiralpedia.com

Development of Silicon-Based Protease Inhibitors

Dialkylsilanediol dipeptide analogs are tetrahedral molecules that can mimic the hydrated carbonyl group of a peptide bond, a key feature in the transition state of protease-catalyzed peptide hydrolysis. nih.gov This mimicry allows them to act as potent and hydrolytically stable inhibitors of various protease enzymes. nih.gov For example, a tripeptide analog containing a silanediol (B1258837) has been shown to be a potent inhibitor of angiotensin-converting enzyme, a target for hypertension treatment, and HIV-protease. nih.gov

A novel and efficient five-step synthesis has been developed to produce these silicon-based protease inhibitors with complete control over their stereochemistry. nih.gov A key step in this synthesis involves the reduction of a silyl (B83357) ether, such as this compound, to a silyllithium reagent. nih.gov This reactive intermediate is then coupled with other building blocks to construct the final protease inhibitor. nih.gov This methodology makes these promising therapeutic agents more readily accessible for further investigation. nih.gov

Table 1: Examples of Protease Inhibitor Activity

| Inhibitor Type | Target Enzyme | Inhibition Constant (Ki) |

| Silanediol Tripeptide Analog | Angiotensin-Converting Enzyme | 4 nM |

| Silanediol Analog | HIV-Protease | 3 nM |

This table is based on data presented in the text and illustrates the potency of silanediol-based protease inhibitors.

Protease inhibitors are a critical class of therapeutic agents used in the treatment of various diseases, including cancer and viral infections. nih.govdovepress.commdpi.comsigmaaldrich.com The development of novel inhibitors with improved properties such as selectivity and metabolic stability is an ongoing area of research. nih.gov

Biocatalytic Systems in Organosilicon Chemistry

The application of enzymes in organosilicon chemistry represents a growing and promising field, aiming to develop more sustainable and selective synthetic methods. chemrxiv.orgchemrxiv.org Biocatalysis offers the potential for reactions to be conducted under mild conditions with high efficiency and stereoselectivity. igem.org

Investigation of Silicatein Enzymes for Si-O Bond Transformations

Silicateins, enzymes found in marine sponges, are naturally responsible for catalyzing the formation of silica (B1680970) skeletons. nih.govmdpi.com Researchers have begun to explore the broader catalytic capabilities of these enzymes, particularly their ability to mediate the formation and cleavage of silicon-oxygen (Si-O) bonds in organosilicon compounds. nih.govmdpi.comrsc.org

Studies have shown that recombinant silicatein-α can catalyze the silylation of alcohols using silanols or silyl ethers as the silicon donor. rsc.org The enzyme exhibits a preference for phenolic substrates over aliphatic alcohols and selectively promotes silyl ether formation without catalyzing disiloxane (B77578) formation. rsc.orgresearchgate.net Furthermore, silicateins can catalyze transetherification reactions, transferring a silyl group from one silyl ether to an alcohol. nih.gov These findings highlight the potential of silicateins as biocatalysts for specific Si-O bond transformations. nih.govmdpi.com

Table 2: Substrate Conversion by a Silicatein Fusion Protein (TF-Silα-Strep)

| Substrate | Conversion (%) |

| Unsubstituted Phenol (B47542) | 61 |

| p-Methoxyphenol | 62 |

This table showcases the efficiency of a silicatein fusion protein in catalyzing the silylation of different phenolic substrates. Data sourced from ChemRxiv. chemrxiv.org

Rational Engineering of Biocatalysts for Organosilicon Synthesis

The field of organosilicon biotechnology is advancing through the rational engineering of existing enzymes to catalyze new-to-nature reactions at the silicon center. chemrxiv.org While the direct synthesis of organosilicon compounds often requires harsh industrial conditions, enzyme-mediated synthesis can proceed at ambient temperature and pressure, offering a greener alternative. igem.orgmdpi.com

Researchers are exploring the use of enzymes like cytochrome P450 to perform transformations such as the oxidation of silanes to silanols. chemrxiv.org By employing techniques like site-directed mutagenesis, the activity and selectivity of these enzymes can be enhanced. chemrxiv.org Although challenges remain, the development of biocatalysts for organosilicon synthesis holds significant promise for creating novel silicon-containing molecules with valuable applications in medicine and materials science. chemrxiv.orgigem.org

Derivatization and Functionalization Studies

Synthesis of Silyl (B83357) Ethers and Their Transformations